Butane-2,3-diyl diacetate

Description

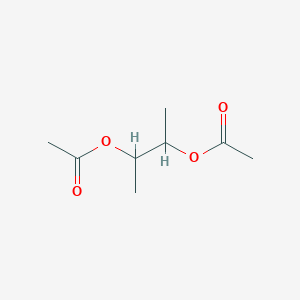

Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxybutan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(11-7(3)9)6(2)12-8(4)10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSAAKSQXNXBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912146 | |

| Record name | Butane-2,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-92-7 | |

| Record name | 2,3-Diacetoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane-2,3-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-2,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Butane-2,3-diyl Diacetate

Introduction: Defining Butane-2,3-diyl Diacetate

Butane-2,3-diyl diacetate (CAS No: 1114-92-7), also known as 2,3-diacetoxybutane, is the diester formed from 2,3-butanediol and acetic acid.[1][2] This compound is of interest to researchers in fields ranging from synthetic chemistry to materials science, where it can serve as a specialty solvent or a chiral building block. Its physical properties are fundamentally linked to its molecular structure, which includes two chiral centers at the C2 and C3 positions of the butane backbone.

Consequently, Butane-2,3-diyl diacetate can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-diacetoxybutane, and an achiral meso compound, (2R,3S)-diacetoxybutane. The stereochemistry of the parent diol dictates the isomeric form of the final diacetate product, a critical consideration in stereospecific synthesis applications. This guide provides a comprehensive overview of the key physical and chemical properties of Butane-2,3-diyl diacetate, supported by experimental context and methodologies relevant to its synthesis and analysis.

Core Physical and Chemical Properties

The physical characteristics of Butane-2,3-diyl diacetate are summarized below. These properties are essential for its handling, purification, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| CAS Number | 1114-92-7 | [1] |

| IUPAC Name | 3-acetyloxybutan-2-yl acetate | [1] |

| Density | 1.0244 g/cm³ at 25 °C | |

| Boiling Point | 203-205 °C at 760 mmHg82 °C at 10 Torr | [2] |

| Melting Point | 25.7-25.9 °C (Note: This value appears high and may correspond to a specific isomer or be anomalous. The compound is generally handled as a liquid at room temperature). | |

| Flash Point | 90 °C (194 °F) TCC | [2] |

| Water Solubility | 5128 mg/L at 25 °C (estimated) | [2] |

| LogP (o/w) | 0.928 (estimated) | [2] |

| Refractive Index (n²⁰/D) | Data not available for the diacetate. For the precursor, 2,3-butanediol, the value is ~1.433. | [3] |

| Vapor Pressure | 0.271 mmHg at 25 °C (estimated) | [2] |

Experimental Protocol: Synthesis via Acetylation

The most direct and common method for preparing Butane-2,3-diyl diacetate is through the esterification of 2,3-butanediol using an acetylating agent. The following protocol describes a standard laboratory procedure using acetic anhydride with pyridine as a catalyst and base.

Causality and Experimental Rationale

-

Acetic Anhydride (Ac₂O): This is the source of the acetyl groups. It is highly reactive and readily acylates the hydroxyl groups of the diol. An excess is typically used to drive the reaction to completion.

-

Pyridine: This serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, activating the acetic anhydride. Secondly, it functions as a base to neutralize the acetic acid byproduct generated during the reaction.[4][5] This prevents potential side reactions and maintains a favorable reaction environment.

-

Temperature Control: The initial addition is often performed at 0 °C to manage the exothermic nature of the reaction. The reaction is then allowed to proceed at room temperature.

-

Aqueous Work-up: The work-up sequence is designed to remove excess reagents and byproducts. A dilute acid wash (e.g., HCl) removes the basic pyridine. A sodium bicarbonate wash neutralizes any remaining acid. A final brine wash helps to remove water from the organic layer before drying.

-

Drying and Evaporation: Anhydrous sodium or magnesium sulfate is used to remove residual water from the organic phase, which is crucial before solvent removal to obtain a pure product.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-butanediol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of diol) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (2.5 to 3.0 equivalents) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diol is no longer visible.

-

Work-up: Once the reaction is complete, quench by slowly adding methanol. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Properties

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized Butane-2,3-diyl diacetate.

Infrared (IR) Spectroscopy

The FTIR spectrum provides definitive evidence of the ester functional groups. The disappearance of the broad O-H stretch from the starting diol (around 3300 cm⁻¹) and the appearance of strong ester carbonyl and C-O stretches are key indicators of a successful reaction.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~1740 | C=O Stretch | Ester Carbonyl (Strong) |

| ~1450 | C-H Bend | Methylene/Methyl |

| ~1370 | C-H Bend | Methyl (Umbrella) |

| ~1240 | C-O Stretch | Ester (Asymmetric) |

| ~1040 | C-O Stretch | Ester (Symmetric) |

Note: Expected peak positions based on typical ester spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure. The symmetry of the meso isomer versus the asymmetry of the chiral isomers will result in different numbers of signals. For the meso isomer, due to its symmetry, one would expect a simplified spectrum.

Expected ¹³C NMR Chemical Shifts (CDCl₃):

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C =O (Carbonyl) | ~170 |

| C H-O (Backbone) | ~70-75 |

| C H₃ (Acetate) | ~21 |

| C H₃ (Backbone) | ~15-20 |

Expected ¹H NMR Chemical Shifts (CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH -O (Backbone) | ~4.8-5.0 | Multiplet |

| CH ₃ (Acetate) | ~2.0-2.1 | Singlet |

| CH ₃ (Backbone) | ~1.1-1.3 | Doublet |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful tool for assessing the purity of Butane-2,3-diyl diacetate and separating its stereoisomers, particularly when using a chiral column. The Kovats retention index, a measure of where a compound appears on a GC column relative to n-alkanes, has been reported.

-

Kovats Retention Index (Standard Non-polar Column): ~1042-1080[2]

-

Kovats Retention Index (Standard Polar Column): ~1483-1532[2]

Mass spectrometry will show a molecular ion peak corresponding to its mass, along with characteristic fragmentation patterns, such as the loss of acetyl groups.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Butane-2,3-diyl diacetate presents several hazards.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.

Conclusion

Butane-2,3-diyl diacetate is a compound whose utility is intrinsically tied to its physical and chemical properties. A thorough understanding of its characteristics, from boiling point and density to spectroscopic signatures, is paramount for its effective use in research and development. The methodologies for its synthesis are based on fundamental organic chemistry principles, allowing for its preparation from the readily available precursor, 2,3-butanediol. Proper analytical characterization and adherence to safety protocols are essential for any application involving this versatile diester.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3-butane diol diacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-butane diol diacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4. 1 H NMR spectra of 2,3-butanediol, ethyl sorbate, ethyl 3-(4-hydroxy-3methoxyphenyl) acrylate, and their reaction product. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12427233, Meso-2,3-diacetoxybutane. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig.9 Acrylated butanediol FTIR In fig 7 peak near 3500 cm -1 indicates... Retrieved from [Link]

-

ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Meso-2,3-diacetoxybutane | C8H14O4 | CID 12427233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CAS number and molecular weight of Butane-2,3-diyl diacetate

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Stereochemical Characteristics, Synthesis Protocols, and Application Vectors in R&D

Executive Summary

Butane-2,3-diyl diacetate (CAS: 1114-92-7), also known as 2,3-butanediol diacetate, is a vicinal diester derived from the acetylation of 2,3-butanediol.[1] While historically utilized as a high-boiling solvent and flavoring agent, its relevance in modern pharmaceutical research lies in its utility as a metabolic marker, a specialized solvent for chiral resolution, and a precursor in the synthesis of butadiene derivatives.[1] This guide provides a rigorous technical analysis of its physicochemical properties, stereochemical implications, and validated synthesis protocols.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule exists as a mixture of stereoisomers (meso, dextro, and levo) depending on the chirality of the starting diol.[1] The commercial grade (CAS 1114-92-7) is typically a mixture, predominantly the meso form if derived from fermentation-based 2,3-butanediol.[1]

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| IUPAC Name | Butane-2,3-diyl diacetate |

| Common Synonyms | 2,3-Diacetoxybutane; 2,3-Butanediol diacetate; Acetyl methyl carbinol acetate |

| CAS Number (Generic) | 1114-92-7 |

| Molecular Weight | 174.19 g/mol |

| Molecular Formula | C₈H₁₄O₄ |

| SMILES | CC(C(C)OC(=O)C)OC(=O)C |

| InChI Key | VVSAAKSQXNXBML-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 203–205 °C | @ 760 mmHg [1] |

| Density | 1.024 g/mL | @ 25 °C [2] |

| Flash Point | ~90 °C (194 °F) | TCC Method |

| Vapor Pressure | 0.27 mmHg | @ 25 °C (Estimated) |

| Solubility | Soluble in alcohols, ethers, ketones | Limited water solubility (~5 g/L) |

| LogP | 0.93 | Lipophilic character suitable for membrane permeation studies |

Stereochemical Analysis

The stereochemistry of Butane-2,3-diyl diacetate is strictly defined by the configuration of the parent 2,3-butanediol.[1] Since the acetylation reaction occurs at the oxygen atoms and does not involve the chiral carbon centers directly, the configuration is retained .[1]

-

(2R,3R)-2,3-Butanediol

(2R,3R)-2,3-Diacetoxybutane -

(2S,3S)-2,3-Butanediol

(2S,3S)-2,3-Diacetoxybutane -

Meso-2,3-Butanediol

Meso-2,3-Diacetoxybutane

Researchers utilizing this compound for chiral resolution or metabolic studies must verify the optical purity of the starting material, as commercial "2,3-butanediol" is often a racemic or meso-rich mixture.[1]

Synthesis & Production Protocols

Protocol A: Catalytic Acetylation via Acetic Anhydride

This protocol is preferred for high-yield laboratory synthesis where isolation of pure isomers is required.[1] It utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst to drive the reaction to completion.[1]

Reagents:

-

2,3-Butanediol (10 mmol, stereospecific if required)

-

Acetic Anhydride (25 mmol, 2.5 equiv)

-

p-Toluenesulfonic acid monohydrate (0.1 mmol, 1 mol%)

-

Dichloromethane (DCM) or solvent-free conditions.[1]

Workflow:

-

Setup: Charge a round-bottom flask with 2,3-butanediol and a magnetic stir bar.

-

Addition: Add acetic anhydride dropwise under cooling (0 °C) if running on a large scale to manage exotherm; at 10 mmol scale, room temperature addition is acceptable.

-

Catalysis: Add p-TsOH.[1]

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

-

Quench: Pour mixture into saturated NaHCO₃ solution to neutralize excess acid/anhydride.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp ~82 °C @ 10 Torr) or flash chromatography.[1]

Visualization: Synthesis Pathway

The following diagram maps the retention of stereochemistry during the synthesis process.

Figure 1: Stereochemical retention during the acetylation of 2,3-butanediol isomers.

Applications in Research & Development

Metabolic Studies & Biofuels

In the fermentation industry, 2,3-butanediol is a major product.[1][2][3] The diacetate derivative serves as a downstream processing intermediate.[1] In metabolic engineering, the efficiency of converting glucose to 2,3-butanediol is often benchmarked by derivatizing the crude broth to the diacetate for precise GC-FID quantification, avoiding the peak tailing associated with free diols [3].[1]

Specialized Solvent

Due to its high boiling point (203 °C) and diester functionality, Butane-2,3-diyl diacetate acts as a polar aprotic solvent with unique solvation capabilities for:

-

Recrystallization: Of intermediate polarity pharmaceutical compounds.[1]

-

Plasticizer Studies: Investigating migration potential in drug packaging materials.[1]

Analytical Standard

It is used as a reference standard in the analysis of volatile organic compounds (VOCs) in food chemistry (butter/cream flavors) and fermentation broths.[1]

Safety & Handling (GHS)

While generally considered lower toxicity compared to volatile mono-esters, standard laboratory safety protocols apply.[1]

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid inhalation of vapors during high-temperature operations (e.g., distillation).[1]

References

-

The Good Scents Company. (2023).[1] 2,3-Butanediol diacetate Physical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] 2,3-Butanediol, diacetate Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

PubChem. (2024).[1] Butane-2,3-diyl diacetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Operational Safety and Handling Architecture for Butane-2,3-diyl Diacetate

Operational Identity & Stereochemical Context[1][2][3]

Chemical Name: Butane-2,3-diyl diacetate Synonyms: 2,3-Diacetoxybutane; 2,3-Butanediol diacetate CAS Number: 1114-92-7 Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.20 g/mol [1][2]

Stereochemical Criticality in Drug Development

For researchers in pharmaceutical development, the stereochemistry of butane-2,3-diyl diacetate is not merely a structural detail—it is a critical quality attribute.[1][2] The precursor, 2,3-butanediol, exists as three stereoisomers: the enatiomeric pair (

-

Implication: The diacetate retains the chiral centers of the diol.[3] If used as a chiral auxiliary or a scaffold in asymmetric synthesis, the specific optical rotation (

) must be verified via polarimetry prior to use.[2] -

Racemic Mixtures: Commercial supplies (CAS 1114-92-7) are often racemic mixtures of the

and -

Solubility Profile: Soluble in alcohols, ethers, and ketones. Limited solubility in water (~5 g/L), which impacts aqueous extraction protocols.[2][3]

Physicochemical Hazard Analysis

The safety profile of butane-2,3-diyl diacetate is defined by its ester functionality and relatively high molecular weight compared to common solvents like ethyl acetate.[1][2]

Table 1: Physicochemical Data & Hazard Correlation[1][2][4]

| Property | Value | Operational Hazard Implication |

| Boiling Point | 203–205 °C | Low Volatility Hazard: Unlike diethyl ether, it does not generate significant vapor clouds at RT.[1][2] However, spills persist and are difficult to evaporate.[3] |

| Flash Point | ~90 °C (194 °F) | Combustible (Class IIIA): Safe at room temperature.[1][2][3] High risk during heated synthesis (reflux).[2][3] |

| Vapor Pressure | ~0.27 mmHg @ 25°C | Inhalation Risk: Low at ambient temp, but significant if aerosolized or heated.[1][2][3] |

| Density | 1.024 g/cm³ | Heavier than Water: Sinks in aqueous phases, complicating biphasic separations if not accounted for.[1][2][3] |

Toxicological Framework & Exposure Limits

While designated as a flavoring agent (FEMA 2173), industrial concentrations present distinct hazards compared to food-grade exposure.[1][2]

-

Acute Toxicity:

-

Target Organ Toxicity:

Operational Handling Protocol: The "Barrier System"

Safety in handling esters is dictated by permeation kinetics .[3] Natural rubber (latex) is structurally compromised by aliphatic esters, leading to rapid degradation.[3]

Personal Protective Equipment (PPE) Matrix

-

Hand Protection (Critical):

-

Respiratory Protection:

Engineering Controls

-

Ventilation: Minimum face velocity of 100 fpm (0.5 m/s) in chemical fume hood.

-

Static Control: Ground/bond all transfer containers. Although flash point is 90°C, static discharge can ignite mists.[3]

Emergency Response Architecture

This section details a self-validating logic flow for emergency response. The protocol prioritizes containment over dilution for this specific chemical due to its persistence.[3]

Diagram 1: Exposure Response Logic Flow

Caption: Decision logic for acute exposure. Note the requirement for pH checking in eye exposure to rule out acidic hydrolysis damage.[2][3]

Synthesis & Purification Protocol (Researcher Context)

For scientists synthesizing this compound from 2,3-butanediol, the following protocol ensures high yield and safety. This method utilizes acetic anhydride with a pyridine catalyst, a standard but robust acetylation route.[3]

The Reaction Workflow

Reaction Stoichiometry:

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2][3] -

Charging: Add 2,3-butanediol (1.0 eq) and Pyridine (2.2 eq) to the flask.

-

Addition (Exothermic): Cool the mixture to 0°C in an ice bath. Add Acetic Anhydride (2.5 eq) dropwise via an addition funnel.[2][3] Caution: Exothermic reaction.[1][2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour the reaction mixture into ice-cold water (hydrolyzes excess anhydride).

-

Extraction: Extract with Dichloromethane (DCM) x3.

-

Wash: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acetic acid), then Brine.[3]

-

Purification: Dry over MgSO₄, filter, and concentrate. Perform vacuum distillation (bp ~82°C @ 10 Torr) for high purity.

Diagram 2: Synthesis & Purification Workflow

Caption: Operational workflow for the acetylation of 2,3-butanediol. Critical safety control points are highlighted in Red.

Storage and Waste Disposal

Storage Integrity

-

Conditions: Store in a cool, dry, well-ventilated area away from heat sources.

-

Incompatibility: Segregate from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases (causes hydrolysis).[2]

-

Shelf Life: Stable for >2 years if sealed.[3] Hygroscopic nature of the diol precursor suggests keeping the diacetate dry to prevent hydrolysis reversion.[3]

Waste Disposal[3]

-

Classification: Organic solvent waste (Non-halogenated).[1][3]

-

Protocol: Do not dispose of in sinks. Incineration in a licensed chemical combustor is the standard method.[3]

-

Spill Cleanup: Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust) if the liquid is hot.[3]

References

-

National Center for Biotechnology Information (NCBI). (2023).[1][3] PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate.[1][2][5] Retrieved from [Link][1][2]

-

The Good Scents Company. (2023).[3][6] 2,3-Butanediol diacetate Safety and Properties. Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Esters.[1][3] Retrieved from [Link][1][2]

Sources

Thermodynamic Properties of Butane-2,3-diyl diacetate: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic properties of Butane-2,3-diyl diacetate (also known as 2,3-Butanediol diacetate). It is designed for researchers in chemical engineering, physical chemistry, and drug development who require precise data for process optimization, solvent selection, or metabolic precursor analysis.

Executive Summary

Butane-2,3-diyl diacetate (CAS 1114-92-7 ) is a high-boiling diester derived from the acetylation of 2,3-butanediol. Historically significant as a precursor for 1,3-butadiene production during the synthetic rubber boom, it has re-emerged as a potential bio-based solvent and plasticizer. Its thermodynamic profile is characterized by high thermal stability and low volatility, making it a candidate for high-temperature reaction media and a stable intermediate in pharmaceutical synthesis.

This guide synthesizes experimental data with rigorous thermodynamic estimates to provide a definitive reference for its phase behavior, calorimetric properties, and safety parameters.

Chemical Identity & Stereochemistry

The physicochemical behavior of butane-2,3-diyl diacetate is heavily influenced by its stereochemistry. The parent diol, 2,3-butanediol, exists as three stereoisomers: a chiral pair (

| Parameter | Details |

| IUPAC Name | Butane-2,3-diyl diacetate |

| Common Synonyms | 2,3-Butanediol diacetate; 2,3-Diacetoxybutane; sec-Butylene glycol diacetate |

| CAS Number | 1114-92-7 (General/Racemic); 59051-95-5 (Meso) |

| Molecular Formula | |

| Molecular Weight | 174.19 g/mol |

| SMILES | CC(OC(C)=O)C(C)OC(C)=O |

Stereochemical Synthesis Pathway

The synthesis typically involves the esterification of 2,3-butanediol with acetic anhydride. The reaction proceeds through a monoacetate intermediate.

Figure 1: Stepwise acetylation of 2,3-butanediol to the diacetate, and subsequent pyrolysis to butadiene.[2]

Fundamental Thermodynamic Parameters

The following data aggregates experimental values from NIST, reputable chemical databases, and peer-reviewed literature.

Phase Equilibria & Volatility

Unlike its parent diol (

| Property | Value | Conditions | Confidence |

| Boiling Point ( | 203 – 205 °C | @ 760 mmHg | High (Exp) |

| Melting Point ( | < -50 °C | (Est. liquid @ RT) | Medium (Est) |

| Flash Point | 90 °C (194 °F) | Closed Cup | High (Exp) |

| Vapor Pressure ( | 0.27 mmHg | @ 25 °C | Medium (Est) |

| Density ( | 1.028 g/cm³ | @ 25 °C | High (Exp) |

| Refractive Index ( | 1.4150 - 1.4200 | @ 20 °C | Medium (Est) |

Calorimetric Data

The enthalpy of formation is a critical parameter for calculating heat balances in reactor design.

| Property | Symbol | Value | Source |

| Enthalpy of Formation (Liq) | -916.3 ± 3.3 kJ/mol | NIST [1] | |

| Enthalpy of Vaporization | 62.5 kJ/mol | @ 363 K [2] | |

| Enthalpy of Hydrolysis | -22.3 ± 2.1 kJ/mol | (Exothermic) [1] |

Technical Insight: The relatively high enthalpy of vaporization (62.5 kJ/mol) compared to simple esters (e.g., Ethyl Acetate ~32 kJ/mol) indicates significant intermolecular forces, likely dipole-dipole interactions driven by the two ester groups in close proximity.

Experimental Protocols

For researchers needing to validate these properties or characterize a novel derivative, the following protocols ensure data integrity.

Protocol A: Enthalpy of Vaporization via TGA (Thermogravimetric Analysis)

Direct calorimetric measurement of high-boiling esters can be difficult. A modulated TGA method provides a reliable alternative.

Objective: Determine

-

Instrument Setup: Calibrate TGA with a standard of known vapor pressure (e.g., Benzoic acid).

-

Sample Loading: Load 10–15 mg of Butane-2,3-diyl diacetate into an alumina pan.

-

Isothermal Segments: Program the TGA for isothermal holds (10 mins each) at 10°C intervals from 100°C below

up to -

Data Analysis:

-

Measure the mass loss rate (

) at each temperature. -

Plot

vs -

The slope of this line is

.

-

Protocol B: High-Precision Density & Purity Check

Since stereoisomers (meso vs. chiral) have slightly different packing densities, precise density measurement is a quick proxy for isomeric purity.

Workflow Logic:

Figure 2: Workflow for high-precision density determination to assess isomeric purity.

Applications in Drug Development & Synthesis

Metabolic Precursor (Prodrug Potential)

Butane-2,3-diyl diacetate acts as a metabolic precursor to 2,3-butanediol and acetic acid . Upon enzymatic hydrolysis by intracellular esterases:

Green Solvent for API Crystallization

With a boiling point >200°C and a flash point of 90°C, this diester is a safer alternative to chlorinated solvents for high-temperature recrystallizations. Its dual-ester structure provides unique solvation for polar APIs (Active Pharmaceutical Ingredients) that are insoluble in hydrocarbons but sensitive to protic solvents like alcohols.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H227: Combustible liquid (if near Flash Point).

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis from atmospheric moisture.

References

-

NIST Chemistry WebBook, SRD 69. 2,3-Butanediol, diacetate - Thermochemistry Data. National Institute of Standards and Technology.[3] Link

- Stephenson, R. M.; Malanowski, S. (1987). Handbook of the Thermodynamics of Organic Compounds. Elsevier.

-

The Good Scents Company. 2,3-Butanediol diacetate Safety & Properties.Link

-

Benchchem. 1,3-Butanediol Diacetate & Isomers Physicochemical Properties. (Provides comparative data for butanediol ester isomers). Link

-

PubChem. Butane-2,3-diyl diacetate (Compound). National Library of Medicine. Link

Sources

Commercial Availability and Suppliers of Butane-2,3-diyl diacetate

This guide provides a comprehensive technical analysis of the commercial landscape, synthesis, and application of Butane-2,3-diyl diacetate (CAS: 1114-92-7).

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

Butane-2,3-diyl diacetate (also known as 2,3-Butanediol diacetate) is a vicinal di-ester used primarily as a specialized solvent, a flavoring agent precursor, and increasingly as a lipophilic prodrug scaffold in pharmaceutical research.

Unlike its structural isomers (1,3- and 1,4-butanediol diacetate), the 2,3-isomer is not a standard catalog item for major Western research suppliers (e.g., Sigma-Aldrich, compounds are often "Inquire" or "Bulk only"). This guide addresses the "Make vs. Buy" decision, providing a validated synthesis protocol for immediate access.

Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Butane-2,3-diyl diacetate | |

| CAS Number | 1114-92-7 | Generic for stereoisomer mix |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.20 g/mol | |

| Boiling Point | 203–205 °C | @ 760 mmHg (Distinct from 1,4-isomer bp ~230°C) |

| Density | ~1.01 g/mL | Estimated at 25°C |

| Solubility | Soluble in Ethanol, Ether, DCM | Immiscible/Low solubility in water compared to diol |

CRITICAL WARNING: Do not confuse with 1,4-Butanediol diacetate (CAS 628-67-1) or 1,3-Butanediol diacetate (CAS 1117-31-3) . These isomers have significantly different boiling points and metabolic profiles. Always verify the CAS number.

Commercial Supply Landscape

The market for Butane-2,3-diyl diacetate is bifurcated:

-

Bulk/Industrial: Available from Asian contract manufacturing organizations (CMOs) in kg-to-ton quantities.

-

Research Scale (<100g): Extremely scarce. Most "In Stock" listings are aggregators without physical inventory.

Validated Supplier Tiers

| Tier | Supplier Type | Representative Companies | Availability Status | Recommendation |

| Tier 1 | Global Catalogs | Sigma-Aldrich, TCI, Alfa Aesar | Not Listed / Discontinued | Do not rely on for immediate needs. |

| Tier 2 | Specialized/Niche | The Good Scents Co., BenchChem | Inquire / Lead Time | Use for reference standards; expect 2-4 week lead time. |

| Tier 3 | Bulk Aggregators | ChemicalBook (e.g., Shaanxi Dideu) | Bulk Only (kg+) | Suitable only for pilot-plant scale up. |

The "Make vs. Buy" Decision Logic

Due to the low availability of research-grade stock, in-house synthesis is the recommended path for requirements under 500g.

Figure 1: Decision matrix for sourcing Butane-2,3-diyl diacetate. Given current market conditions, synthesis is the primary route for research quantities.

Validated Synthesis Protocol

Since the starting material, 2,3-Butanediol (CAS 513-85-9) , is inexpensive and widely available (Sigma-Aldrich, TCI), the following acetylation protocol provides a self-validating, high-yield route to the diacetate.

Reaction Mechanism

The reaction utilizes acetic anhydride with pyridine acting as both solvent and base, catalyzed by DMAP (4-Dimethylaminopyridine) to accelerate the acylation of the secondary hydroxyl groups.

Step-by-Step Methodology

Reagents:

-

2,3-Butanediol (10.0 g, ~111 mmol)

-

Acetic Anhydride (34.0 g, ~333 mmol, 3.0 equiv)

-

Pyridine (20 mL)

-

DMAP (135 mg, 1 mol%)

-

Dichloromethane (DCM) for extraction

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Butanediol (10 g) in Pyridine (20 mL).

-

Addition: Cool the flask to 0°C (ice bath). Add Acetic Anhydride dropwise over 15 minutes to control exotherm.

-

Catalysis: Add DMAP (135 mg). Remove ice bath and allow to stir at room temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting diol (low R_f) should disappear; the diacetate (high R_f) will appear.

-

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water to hydrolyze excess acetic anhydride. Stir vigorously for 20 minutes.

-

Extraction: Extract with DCM (3 x 50 mL). Combine organic layers.

-

Wash (Critical):

-

Wash with 1M HCl (2 x 50 mL) to remove Pyridine (converts to water-soluble pyridinium salt).

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize residual acetic acid.

-

Wash with Brine (1 x 50 mL).

-

-

Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: Perform vacuum distillation. Collect the fraction boiling at ~90–95°C at 10 mmHg (or ~205°C at atm pressure).

Expected Yield: >90% (Clear, colorless liquid).

Applications in Drug Development

Lipophilic Prodrug Strategy

Butane-2,3-diyl diacetate serves as a lipophilic prodrug for 2,3-butanediol. The acetylation masks the polar hydroxyl groups, significantly increasing the LogP (partition coefficient) and facilitating membrane permeability (e.g., Blood-Brain Barrier penetration).

Metabolic Pathway

Upon systemic administration, the diacetate is rapidly hydrolyzed by ubiquitous carboxylesterases (in plasma and liver).

Figure 2: Metabolic activation pathway. The diester is cleaved to release the active diol and acetate.

Toxicology & Safety

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

-

Handling: Use standard PPE (gloves, goggles). The hydrolysis product (2,3-butanediol) is generally considered low toxicity (GRAS for specific food uses), but the diacetate form is a potent solvent and irritant.

References

-

NIST Chemistry WebBook. "2,3-Butanediol, diacetate - Thermochemical Data."[1] National Institute of Standards and Technology. [Link]

-

PubChem. "Butane-2,3-diyl diacetate (Compound Summary)."[2] National Library of Medicine. [Link]

-

The Good Scents Company. "2,3-Butanediol diacetate Material Safety & Properties." [Link]

Sources

The Elusive Diacetate: A Technical Guide to the Natural Occurrence of Butane-2,3-diyl diacetate and Its Precursors

For researchers, scientists, and professionals in drug development, a comprehensive understanding of naturally occurring compounds is paramount for innovation. This technical guide delves into the natural occurrence of butane-2,3-diyl diacetate, a molecule of interest for its sensory properties, and its more prevalent precursors, 2,3-butanediol and acetoin. While the diacetate itself is a subtle component of nature's volatile bouquet, its precursors are widespread, arising from intricate microbial and plant metabolic pathways. This document provides an in-depth exploration of their origins, biosynthesis, and the analytical methodologies required for their detection and quantification.

Introduction: The Butane-2,3-diyl diacetate Family

Butane-2,3-diyl diacetate, also known as 2,3-butanediol diacetate, is a diester recognized for its contribution to the aroma profiles of certain fruits and fermented products. Its direct natural occurrence is not extensively documented, suggesting it is likely present in trace amounts or formed under specific conditions. However, its immediate precursor, 2,3-butanediol, and the upstream ketone, acetoin, are well-established products of microbial fermentation and are found in a variety of natural sources. Understanding the biogenesis of these precursors is key to elucidating the potential for the natural formation of butane-2,3-diyl diacetate.

The Precursors: 2,3-Butanediol and Acetoin in Nature

The story of butane-2,3-diyl diacetate begins with its precursors, which are significantly more abundant and well-characterized in the natural world.

Microbial Fermentation: A Primary Source

A diverse range of bacteria and yeasts produce 2,3-butanediol and acetoin through the butanediol fermentation pathway. This metabolic route is a form of mixed-acid fermentation that allows microorganisms to maintain redox balance and mitigate acidic conditions in their environment.

Key microorganisms involved in 2,3-butanediol production include species of Klebsiella, Enterobacter, Bacillus, and Serratia, as well as some yeasts like Saccharomyces cerevisiae.[1][2] These microbes are frequently found in soil, water, and as part of the natural microflora of plants and fermenting foods.

The biosynthesis of 2,3-butanediol from glucose in bacteria is a well-defined pathway.[3][4] It commences with glycolysis, where glucose is converted to pyruvate. Two molecules of pyruvate are then condensed to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase. Finally, acetoin is reduced to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase (also known as acetoin reductase), a step that involves the oxidation of NADH to NAD+.[3][5]

Occurrence in Fermented Foods and Beverages

Given the microbial origin of 2,3-butanediol and acetoin, it is no surprise that these compounds are commonly found in fermented products.

-

Wine and Alcoholic Beverages : During alcoholic fermentation, yeasts, particularly Saccharomyces cerevisiae, produce 2,3-butanediol and acetoin. Their concentrations in wine can vary significantly depending on the yeast strain, fermentation conditions, and the initial composition of the grape must.[6] Levels of 2,3-butanediol in wine can be as high as 2900 mg/kg.[7]

-

Dairy Products : Certain lactic acid bacteria involved in the fermentation of dairy products like cheese can produce these compounds, contributing to the overall flavor profile. For instance, cheddar cheese can contain up to 90 mg/kg of 2,3-butanediol.[7]

-

Vinegar : The production of vinegar also involves microbial activity that can lead to the formation of 2,3-butanediol, with concentrations reaching up to 850 mg/kg.[7]

Presence in Fruits and Plants

While microbial fermentation is a major source, 2,3-butanediol and its precursors are also detected as natural volatile compounds in various fruits and plants. Their presence in plants can be a result of the plant's own metabolism or the activity of endophytic and epiphytic microorganisms.

-

Fruits : 2,3-Butanediol has been identified as a volatile component in fruits such as red raspberries (up to 2.3 mg/kg), plums, and bell peppers.[7] Cantaloupe melons are also known to produce a variety of volatile compounds, including alcohols that could serve as precursors for esterification.[8][9][10][11][12]

-

Other Plant Sources : The compound has also been found in the roots of Ruta graveolens (common rue) and in sweet corn.[13]

The Formation of Butane-2,3-diyl diacetate

The final step in the natural formation of butane-2,3-diyl diacetate is the esterification of 2,3-butanediol with two molecules of an acetyl donor, typically acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

AATs are responsible for the biosynthesis of a wide array of volatile esters that contribute to the characteristic aromas of many fruits.[1][14][15] These enzymes exhibit broad substrate specificity, utilizing various alcohols and acyl-CoAs to produce a diverse range of esters.[1][16] While the direct involvement of a specific AAT in the di-acetylation of 2,3-butanediol in nature has yet to be definitively characterized, the presence of both 2,3-butanediol and active AATs in ripening fruits provides a plausible mechanism for its formation.

The availability of both the alcohol substrate (2,3-butanediol) and the acyl-CoA donor (acetyl-CoA), along with the expression of a suitable AAT, are the critical factors determining the production of butane-2,3-diyl diacetate in a natural system.

Analytical Methodologies

The detection and quantification of butane-2,3-diyl diacetate and its precursors in complex natural matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly employed method for this purpose.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the sample matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from various matrices, including fruits, beverages, and microbial cultures.[17][18][19][20][21] A fiber coated with a specific stationary phase is exposed to the headspace of the sample, where it adsorbs the volatile analytes. The fiber is then directly introduced into the GC inlet for thermal desorption and analysis.

-

Liquid-Liquid Extraction (LLE) : For liquid samples such as wine or fermentation broth, LLE with a suitable organic solvent (e.g., dichloromethane) can be used to extract the compounds of interest.[22][23]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both high-resolution separation and definitive identification of the analytes.

-

Chromatographic Separation : A capillary column with a suitable stationary phase (e.g., a mid-polar phase like Rtx-1301 or a polar phase like DB-WAX) is used to separate the components of the extracted sample. The oven temperature program is optimized to achieve good resolution of the target compounds.

-

Mass Spectrometric Detection : The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum for each compound that allows for its unambiguous identification by comparison with spectral libraries (e.g., NIST). For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Quantification

Accurate quantification is typically achieved using an internal standard method. A known amount of a compound that is chemically similar to the analytes but not present in the sample (e.g., 2-butanol for higher alcohols and esters) is added to the sample before extraction.[22] A calibration curve is constructed by analyzing standards containing known concentrations of the target analytes and the internal standard.

Table 1: Quantitative Data of 2,3-Butanediol in Various Natural Sources

| Natural Source | Concentration Range | Reference |

| Wine | Up to 2900 mg/kg | [7] |

| Sherry | 1.9 mg/kg | [7] |

| Vinegar | Up to 850 mg/kg | [7] |

| Cheddar Cheese | Up to 90 mg/kg | [7] |

| Red Raspberry | Up to 2.3 mg/kg | [7] |

| Lean Fish | 0.006 mg/kg | [7] |

Experimental Protocols

Protocol for HS-SPME-GC-MS Analysis of Volatiles in Fermented Beverages

This protocol provides a general framework for the analysis of volatile compounds, including butane-2,3-diyl diacetate and its precursors, in a liquid matrix such as wine or a fermentation broth.

1. Sample Preparation: a. Transfer 5 mL of the liquid sample into a 20 mL headspace vial. b. Add a known amount of internal standard (e.g., 50 µL of a 100 mg/L solution of 2-butanol in ethanol). c. Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. d. Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction: a. Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C). b. Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation. c. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a set extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis: a. Injector: i. Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode. b. GC Column and Oven Program: i. Use a suitable capillary column (e.g., Rtx-1301, 30 m x 0.25 mm ID, 1.4 µm film thickness). ii. Set the oven temperature program, for example: initial temperature of 35°C (hold for 3 min), ramp at 7°C/min to 220°C (hold for 5 min).[24] c. Mass Spectrometer: i. Acquire data in full scan mode (e.g., m/z 35-350) for compound identification. ii. For quantification, use selected ion monitoring (SIM) mode with characteristic ions for each target compound and the internal standard.

4. Data Analysis: a. Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and library data. b. Quantify the compounds by creating a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the standards.

Conclusion

The natural occurrence of butane-2,3-diyl diacetate is intrinsically linked to the presence of its precursors, 2,3-butanediol and acetoin. While these precursors are widely distributed in nature as products of microbial fermentation and as components of various foods and plants, the diacetate itself appears to be a more elusive compound, likely formed in smaller quantities through enzymatic esterification. A thorough understanding of the biosynthetic pathways of the precursors and the enzymatic machinery responsible for ester formation is crucial for researchers seeking to explore the natural origins and potential applications of this interesting flavor molecule. The analytical methodologies outlined in this guide provide a robust framework for the detection and quantification of these compounds, enabling further research into their distribution and significance in natural systems.

References

- Aubert, C., & Bourger, N. (2004). Volatile compounds in cantaloupe melons: comparison of two cultivars. Food Chemistry, 86(2), 179-187.

- Beaulieu, J. C., & Grimm, C. C. (2001). Identification of volatile compounds in cantaloupe at various developmental stages using solid phase microextraction. Journal of Agricultural and Food Chemistry, 49(3), 1345-1352.

- Fallik, E., & Aharoni, Y. (2002). Volatile compounds of 'Galia' melon (Cucumis melo var. reticulatus) as affected by growth conditions and storage. Postharvest Biology and Technology, 24(2), 155-163.

- Lignou, S., Parker, J. K., & Methven, L. (2013). Volatile and non-volatile compounds in fresh and processed melon juices. Food Chemistry, 141(2), 1153-1161.

- Wang, D., Wang, Y., & Li, J. (2019). Profiling of Volatile Compounds in Melons and Their Implication on Flavor, Aroma, Quality, and Food Safety. Journal of Agricultural and Food Chemistry, 67(20), 5691-5704.

-

Shimadzu. (n.d.). Quantification of higher alcohols and ethyl acetate in wine using liquid extraction and GC-2030 with FID. Application Note No. SCA_180_025. [Link]

- Faria, C. G., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Biotechnology Advances, 53, 107849.

- Goulet, C., et al. (2015). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 6, 943.

- Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). A critical review of the state of the art of solid-phase microextraction of foods. TrAC Trends in Analytical Chemistry, 71, 226-235.

- Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 135(4), 1865-1878.

- Kim, S., & Hahn, J. S. (2015). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. Microbial Cell Factories, 14(1), 1-13.

- Ndagijimana, M., et al. (2008). Rapid determination of volatile flavor compounds in soy sauce using head space solid-phase microextraction and gas chromatography-mass spectrometry. Food Chemistry, 110(3), 773-780.

- OIV-MA-AS315-28: Method of determination of 1,2-propanediol and 2,3-butanediol. (n.d.).

- Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC.

- Yahya, A., et al. (2014). Acetyl-CoA: Alcohol Acetyltransferase Activity and Aroma Formation in Ripening Melon Fruits. Journal of Agricultural and Food Chemistry, 62(27), 6433-6441.

- ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Method Number: TM 232.

- Romano, P., et al. (2003). The species-specific ratios of 2,3-butanediol and acetoin isomers as a tool to evaluate wine yeast performance. FEMS Yeast Research, 3(3), 285-290.

- Chaiyasut, C., et al. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. ACS Omega, 8(38), 35081-35089.

- Faria, C. G., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Biotechnology Advances, 53, 107849.

- PubChem. (n.d.). Butane-2,3-diyl diacetate.

- Nanou, K., et al. (2021). Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles. Frontiers in Chemistry, 9, 686776.

- Li, X., et al. (2024). Molecular Regulatory Mechanisms Affecting Fruit Aroma. International Journal of Molecular Sciences, 25(12), 6524.

- Kumar, R., et al. (2023). The current strategies and parameters for the enhanced microbial production of 2,3-butanediol. Biotechnology Reports, 38, e00789.

- Leça, J. M., et al. (2013). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos.

- Liew, F. E., et al. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. Applied and Environmental Microbiology, 88(6), e02472-21.

- Nieuwenhuizen, N. J., et al. (2021). Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit. Journal of Experimental Botany, 72(1), 259-273.

- ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Method Number: TM 232.

- Perestrelo, R., et al. (2019). Headspace solid-phase microextraction of alcoholic beverages and fermented foods.

- Wikipedia. (2023). 2,3-Butanediol.

- The Good Scents Company. (n.d.). 2,3-butane diol.

Sources

- 1. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-butane diol, 513-85-9 [thegoodscentscompany.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. shimadzu.com [shimadzu.com]

- 23. researchgate.net [researchgate.net]

- 24. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]

Historical context of Butane-2,3-diyl diacetate discovery and synthesis

Introduction: A Molecule Forged in Necessity

Butane-2,3-diyl diacetate (also known as 2,3-butanediol diacetate) is a diester with the chemical formula C₈H₁₄O₄. While it may not be a household name, its history is intrinsically linked to a pivotal moment in technological and geopolitical history: the race to produce synthetic rubber during World War II. This technical guide will delve into the historical context of the discovery and synthesis of butane-2,3-diyl diacetate, tracing its evolution from a critical wartime intermediate to a subject of modern stereoselective synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a comprehensive understanding of this often-overlooked yet historically significant molecule.

Part 1: The Genesis - A World at War and the Quest for Rubber

The story of butane-2,3-diyl diacetate is inseparable from the story of its precursor, 2,3-butanediol. During the early 1940s, the United States and its allies faced a severe shortage of natural rubber, a critical material for the war effort, due to the occupation of major rubber-producing regions in Southeast Asia. This crisis spurred the launch of the U.S. Synthetic Rubber Program, a massive collaborative effort between government, industry, and academia to develop and produce synthetic alternatives on an unprecedented scale.

One of the most promising routes to synthetic rubber was through the polymerization of 1,3-butadiene. The challenge, however, lay in producing high-purity butadiene efficiently and economically. This is where 2,3-butanediol, and subsequently its diacetate, entered the scene. Produced via the fermentation of agricultural feedstocks, 2,3-butanediol was identified as a key renewable resource. The crucial final step in this production pathway was the conversion of 2,3-butanediol to butadiene.

The most effective method developed for this conversion was a two-step process:

-

Esterification: 2,3-butanediol is reacted with acetic acid to form butane-2,3-diyl diacetate.

-

Pyrolysis: The resulting diacetate is then subjected to high temperatures, causing it to decompose into 1,3-butadiene and acetic acid, which could be recycled.

This process, particularly the esterification step, was extensively studied in 1945 as a core component of the Synthetic Rubber Program.[1][2] The pyrolysis of the diacetate was found to produce high-purity butadiene, a critical requirement for successful polymerization into synthetic rubber.[3]

Part 2: The Synthesis of Butane-2,3-diyl Diacetate - From Historical Imperative to Modern Precision

The synthesis of butane-2,3-diyl diacetate has evolved from the urgent, large-scale production methods of the 1940s to more refined and stereoselective approaches in contemporary organic chemistry.

Historical Synthesis: The Esterification of 2,3-Butanediol (circa 1945)

The primary historical method for producing butane-2,3-diyl diacetate was the direct esterification of 2,3-butanediol with acetic acid. This reaction is a classic Fischer esterification, typically catalyzed by a strong acid.

Reaction Scheme:

Figure 1: General reaction scheme for the esterification of 2,3-butanediol.

Experimental Protocol: Esterification of 2,3-Butanediol with Acetic Acid (Based on 1945 reports) [4]

Objective: To synthesize butane-2,3-diyl diacetate from 2,3-butanediol and acetic acid.

Materials:

-

2,3-Butanediol (can be a mixture of stereoisomers)

-

Glacial Acetic Acid

-

Strong acid catalyst (e.g., sulfuric acid)

-

Dean-Stark apparatus or similar setup for water removal

-

Heating mantle and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 2,3-butanediol and an excess of glacial acetic acid. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added. The flask is equipped with a Dean-Stark trap and a condenser.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the esterification is azeotropically removed with the excess acetic acid and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, the reaction is cooled to room temperature. The excess acetic acid is removed by distillation, often under reduced pressure.

-

Purification: The crude butane-2,3-diyl diacetate is then purified by fractional distillation to yield the final product.

Causality Behind Experimental Choices:

-

Excess Acetic Acid: Using an excess of acetic acid serves two purposes: it drives the equilibrium of the reversible esterification reaction towards the product side (Le Chatelier's principle) and acts as the azeotroping agent to remove water.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the 2,3-butanediol, thereby increasing the reaction rate.

-

Water Removal: The continuous removal of water is crucial for achieving a high yield of the diester, as it prevents the reverse reaction (hydrolysis) from occurring.

The Crucial Application: Pyrolysis to Butadiene

The primary driver for the synthesis of butane-2,3-diyl diacetate during the World War II era was its role as a precursor to 1,3-butadiene.

Pyrolysis Reaction:

Figure 2: Pyrolysis of butane-2,3-diyl diacetate to 1,3-butadiene.

Experimental Protocol: Pyrolysis of Butane-2,3-diyl Diacetate [5][6]

Objective: To produce 1,3-butadiene via the pyrolysis of butane-2,3-diyl diacetate.

Materials:

-

Butane-2,3-diyl diacetate

-

High-temperature tube furnace

-

Condensation train for product collection

Procedure:

-

Apparatus Setup: A tube furnace capable of reaching high temperatures is used. The butane-2,3-diyl diacetate is vaporized and passed through the heated tube.

-

Pyrolysis: The vaporized diacetate is heated to a high temperature (typically in the range of 500-600 °C) as it passes through the tube furnace.

-

Product Collection: The pyrolysis products, a mixture of 1,3-butadiene, acetic acid, and any unreacted starting material, are passed through a series of condensers to separate the components. The more volatile butadiene is collected as a gas, while the acetic acid and unreacted diacetate condense.

Quantitative Data from Pyrolysis Studies:

| Parameter | Value | Reference |

| Conversion of Diacetate | 96.5% - 99.1% | [5] |

| Selectivity to 1,3-Butadiene | 78% - 82% | [5] |

Modern Synthetic Approaches: The Pursuit of Stereoselectivity

Modern organic synthesis places a strong emphasis on stereocontrol. Butane-2,3-diyl diacetate has three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. The development of stereoselective syntheses of 2,3-butanediol has enabled the preparation of enantiomerically pure butane-2,3-diyl diacetates.

A Representative Modern Workflow for Stereoselective Synthesis:

Figure 3: A generalized workflow for the modern stereoselective synthesis of butane-2,3-diyl diacetate.

Key Methodologies for Stereoselective Synthesis of 2,3-Butanediol:

-

Biocatalysis: Utilizing microorganisms or isolated enzymes that stereoselectively reduce acetoin to a specific stereoisomer of 2,3-butanediol.

-

Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., based on ruthenium or rhodium) to hydrogenate 2,3-butanedione or acetoin to a specific stereoisomer of the diol.

Once the enantiomerically pure 2,3-butanediol is obtained, it can be esterified using standard methods, such as reaction with acetic anhydride in the presence of a base like pyridine, to yield the corresponding stereoisomer of butane-2,3-diyl diacetate.

Part 3: Conclusion - A Legacy of Innovation

The history of butane-2,3-diyl diacetate is a compelling example of how a specific chemical compound can rise to prominence due to pressing societal needs and then continue to be relevant in the context of advancing scientific capabilities. From its crucial role in the World War II synthetic rubber effort to its place in modern stereoselective synthesis, this molecule's story is a testament to the enduring power of chemical innovation. For today's researchers, understanding this historical context provides not only a fascinating glimpse into the past but also a deeper appreciation for the foundational chemical principles that continue to drive progress in the field.

References

- Method for producing 1,3-butadiene from 1,4-butanediol. (US10322978B2).

- Two steps of the esterification reaction of 2,3-BDO with AA and the...

- Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid - ResearchG

- Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI.

- 2,3-Butanediol, diacet

- Conversion of 2,3-butanediol to butadiene (P

- 2,3-Butanediol: Properties, Production And Uses - Chemcess.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemcess.com [chemcess.com]

- 4. 2,3-Butanediol, diacetate [webbook.nist.gov]

- 5. US10322978B2 - Method for producing 1,3-butadiene from 1,4-butanediol - Google Patents [patents.google.com]

- 6. Conversion of 2,3-butanediol to butadiene (Patent) | OSTI.GOV [osti.gov]

Butane-2,3-diyl Diacetate & 2,3-Butanediol: The Esterification Bridge in Bioprocessing

This guide provides an in-depth technical analysis of the structural, synthetic, and functional relationship between 2,3-Butanediol (2,3-BDO) and its ester derivative, Butane-2,3-diyl diacetate (also known as 2,3-Butanediol Diacetate).

Executive Summary

The industrial viability of 2,3-Butanediol (2,3-BDO) —a promising bio-based platform chemical—is historically throttled by downstream processing costs.[1] 2,3-BDO is highly hydrophilic and has a high boiling point (177°C), making separation from fermentation broth (mostly water) energy-intensive.[1]

Butane-2,3-diyl diacetate represents the critical "hydrophobic switch."[1] By esterifying 2,3-BDO with acetic acid, the molecule is transformed from a water-miscible polyol into a hydrophobic ester (boiling point ~205°C).[1] This transformation enables Reactive Distillation (RD) strategies where water is removed to drive equilibrium, or Solvent Extraction where the ester phase separates.[1] Furthermore, the diacetate serves as a direct precursor for 1,3-butadiene via pyrolysis, linking the fermentation sector to the synthetic rubber industry.[1]

Chemical Architecture & Stereochemistry

The relationship between the diol and the diacetate is defined by the acetylation of the vicinal hydroxyl groups.[1] This reaction preserves the stereochemical backbone unless specific inversion conditions (e.g., SN2 mechanisms with leaving group activation) are employed.[1] In standard acid-catalyzed esterification, retention of configuration is observed.[1]

Comparative Properties Matrix[1]

| Property | 2,3-Butanediol (2,3-BDO) | Butane-2,3-diyl Diacetate | Significance |

| Formula | C₄H₁₀O₂ | C₈H₁₄O₄ | Molecular weight nearly doubles (90 vs. 174 g/mol ).[1] |

| Boiling Point | 177–182°C | 203–205°C | Both are high-boilers; separation relies on solubility, not just volatility.[1] |

| Water Solubility | Miscible (Hydrophilic) | ~5 g/L (Hydrophobic) | The Core Differentiator: Enables phase separation.[1] |

| Flash Point | 85°C | ~90°C | Similar safety profile for flammability.[1][2] |

| Stereoisomers | Meso, (2R,3R), (2S,3S) | Meso, (2R,3R), (2S,3S) | Stereochemistry dictates melting point and biological activity. |

| Odor | Odorless / Faint | Fruity, Creamy | Diacetate is used in flavors; Diol is a solvent.[1] |

Stereochemical Conservation

The esterification of 2,3-BDO occurs at the chiral centers (C2 and C3).[1]

This conservation is critical for pharmaceutical applications where chiral purity determines efficacy.[1]

Synthesis & Reactive Distillation Mechanism

The conversion of 2,3-BDO to its diacetate is an equilibrium-limited esterification.[1] To achieve high yields, water must be continuously removed.[1]

Reaction Pathway

The reaction proceeds in two steps:

-

Mono-esterification: 2,3-BDO + Acetic Acid

Monoacetate + Water[1] -

Di-esterification: Monoacetate + Acetic Acid

Diacetate + Water[1]

Catalyst Selection[1]

-

Historical: Sulfuric acid (Homogeneous).[1] High corrosion, difficult separation.[1]

-

Modern Standard: Amberlyst 36 or Amberlyst 15 (Heterogeneous Ion-Exchange Resins).[1] These solid acid catalysts allow for easy filtration and use in fixed-bed reactive distillation columns.[1]

Visualization: The Esterification Logic

The following diagram illustrates the transformation and the "Water Removal" driving force essential for the process.

Figure 1: Stepwise esterification mechanism. Continuous removal of water (red nodes) shifts the equilibrium toward the diacetate (green node).[1]

The Separation Bottleneck: Reactive Distillation (RD)

The most efficient method to exploit the BDO-Diacetate relationship is Reactive Distillation .[1]

The Challenge

In a standard fermentation broth, 2,3-BDO is present at ~10% concentration.[1] Distilling 90% water overhead to recover 10% BDO requires massive energy (Latent heat of water = 2260 kJ/kg).[1]

The Solution

In a Reactive Distillation column:

-

Feed: Acetic acid and BDO broth.

-

Reaction: Occurs on catalyst packing (Amberlyst).[1]

-

Separation: Water (BP 100°C) is the lightest component in this ternary mixture (Water < Acetic Acid < BDO < Diacetate).[1]

-

Result: Water is distilled overhead during the reaction.[1] The high-boiling Diacetate (BP ~205°C) concentrates in the reboiler/bottoms.[1]

-

Advantage: This breaks the water-BDO interaction and produces a pure, hydrophobic product in the bottoms.[1]

Experimental Protocols

Protocol A: Laboratory Synthesis of Butane-2,3-diyl Diacetate

Objective: Synthesize diacetate from meso-2,3-BDO using a solid acid catalyst.

Reagents:

-

2,3-Butanediol (98% purity)[1]

-

Glacial Acetic Acid (excess)

-

Catalyst: Amberlyst 36 (Dry)

Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Loading: Charge flask with 0.5 mol 2,3-BDO and 2.0 mol Acetic Acid (4:1 molar ratio).

-

Catalyst: Add 5 wt% (relative to total mass) Amberlyst 36 beads.

-

Reaction: Heat to reflux (oil bath at ~130°C). The reaction temperature inside will be determined by the boiling point of the mix (~118°C initially).[1]

-

Water Removal: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4-6 hours).[1]

-

Purification:

Protocol B: Pyrolysis to 1,3-Butadiene (The "Rubber" Connection)

Context: Historically, this was the route used in WWII to produce synthetic rubber from fermentation.[1]

Reaction:

-

Vaporization: Vaporize the diacetate at 250°C.

-

Pyrolysis: Pass vapors through a copper or steel tube reactor heated to 475–600°C .[1]

-

Quench: Rapidly cool the exit gas to condense acetic acid (recyclable).[1]

-

Collection: 1,3-Butadiene (gas) is collected and compressed.[1]

Industrial Applications & Future Outlook

Precursor for 1,3-Butadiene

The diacetate route competes with direct dehydration of the diol.[1] While direct dehydration is more atom-efficient (no acetic acid loop), the diacetate route often yields higher purity butadiene with less coking, as the acetate groups serve as better leaving groups than hydroxyls under pyrolytic conditions.[1]

Solvents and Plasticizers

The diacetate is a "green solvent" candidate.[1] Its high boiling point and hydrophobicity make it suitable for:

-

Paint stripping formulations.[1]

-

Plasticizers for cellulose acetate.[1]

-

Flavoring agents (FEMA 2173) imparting "fruity, creamy, butter" notes.[1]

Process Flow Visualization

Figure 2: Industrial workflow converting fermentation broth to high-value butadiene via the diacetate intermediate.[1]

References

-

NIST Chemistry WebBook. Butane-2,3-diyl diacetate Thermochemistry Data.[1] National Institute of Standards and Technology.[1][2] Link

-

PubChem. Butane-2,3-diyl diacetate Compound Summary. National Library of Medicine.[1] Link

-

Zhang, L., et al. (2016). 2,3-Butanediol biosynthesis pathway and mechanism of stereoisomer formation.[1] ResearchGate.[1] Link

-

Othmer, D. F., et al. (1945). Esterification of 2,3-Butylene Glycol with Acetic Acid.[1] Industrial & Engineering Chemistry.[1] (Historical foundation for kinetics).[1]

-

Cheméo. Chemical Properties of 2,3-Butanediol, diacetate.Link

-

NREL. Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. (Context on alternative acetal routes vs esterification). Link

Sources

Unlocking the Potential of Butane-2,3-diyl Diacetate: A Technical Guide to Emerging Research Areas

Introduction: Re-evaluating a Versatile Ester

Butane-2,3-diyl diacetate (CAS No. 1114-92-7), the diester of 2,3-butanediol and acetic acid, is a compound with a well-defined chemical structure yet a largely unexplored application landscape.[1][2][3] With a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol , this diester presents a unique combination of properties derived from its diol backbone and acetate functional groups.[2] Traditionally, its parent compound, 2,3-butanediol, has garnered significant attention as a bio-based platform chemical with diverse applications.[4][5] However, the diacetate derivative remains a relatively untapped resource with the potential for significant contributions across various scientific and industrial domains. This technical guide aims to illuminate promising, yet underexplored, research avenues for Butane-2,3-diyl diacetate, providing a roadmap for researchers, scientists, and drug development professionals to unlock its full potential.

Core Physicochemical Properties

A foundational understanding of Butane-2,3-diyl diacetate's properties is crucial for designing innovative applications.

| Property | Value | Source |

| CAS Number | 1114-92-7 | [3] |

| Molecular Formula | C8H14O4 | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Boiling Point | 203.00 to 205.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Flash Point | 194.00 °F (90.00 °C) | [6] |

| Appearance | Colorless liquid (presumed) | General knowledge |

Emerging Research Frontiers

The true potential of Butane-2,3-diyl diacetate lies in its application to novel and burgeoning fields of research. The following sections outline key areas where this compound could make a significant impact.

Green Solvents and Sustainable Chemistry

The principles of green chemistry necessitate the development of environmentally benign solvents to replace their hazardous and volatile counterparts. Butane-2,3-diyl diacetate, with its relatively high boiling point and potential for bio-based synthesis, presents an attractive candidate for a green solvent.

Causality behind Experimental Choices: The ester linkages in Butane-2,3-diyl diacetate suggest a moderate polarity, potentially making it a suitable solvent for a range of organic reactions. Its lower volatility compared to common solvents like ethyl acetate could reduce workplace exposure and environmental emissions. Research in this area should focus on characterizing its solvency power for various classes of compounds and its performance in different reaction types.

Experimental Workflow: Evaluation as a Green Solvent